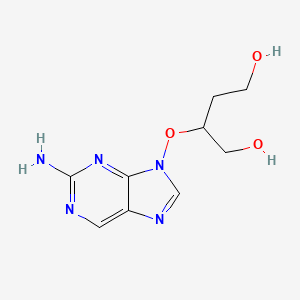














|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11][CH:12]([CH2:24][CH2:25][O:26]CC2C=CC(OC)=CC=2)[CH2:13][O:14]CC2C=CC(OC)=CC=2)=[C:4](Cl)[N:3]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.C([O-])=O.[NH4+].O>ClCCl.CO.[Pd]>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11][CH:12]([CH2:24][CH2:25][OH:26])[CH2:13][OH:14])=[CH:4][N:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
2-amino-9-[1,4-bis(4-methoxybenzyloxy)but-2-oxy]-6-chloropurine
|
|
Quantity
|
0.94 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)OC(COCC1=CC=C(C=C1)OC)CCOCC1=CC=C(C=C1)OC)Cl
|
|
Name
|
|
|
Quantity
|
0.91 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
208 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Pd]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at room temperature for 80 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with water (3×8 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with 10% methanol in water
|
|
Type
|
ADDITION
|
|
Details
|
was added (25 mg)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with water and 10% methanol
|


Reaction Time |
80 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C2N=CN(C2=N1)OC(CO)CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 155 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |